molecular formula C12H17N3O3S B2536832 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034564-86-6

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide

Katalognummer B2536832
CAS-Nummer: 2034564-86-6
Molekulargewicht: 283.35
InChI-Schlüssel: IEHZEDIITCGDCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively researched in the field of immunology. It has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. CP-690,550 is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.

Wirkmechanismus

CP-690,550 works by inhibiting the activity of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, CP-690,550 prevents the activation of immune cells and the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and physiological effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in patients with rheumatoid arthritis. It also reduces the number of activated T cells and B cells, which are involved in the immune response. CP-690,550 has been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

CP-690,550 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models and clinical trials. However, CP-690,550 has some limitations for use in laboratory experiments. It is a N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide inhibitor that may affect other signaling pathways in addition to the N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide-STAT pathway. It may also have off-target effects that could confound the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on CP-690,550. One area of research is to investigate the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases. Another area of research is to investigate the potential use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. CP-690,550 may also have potential applications in other disease areas, such as cancer and inflammatory bowel disease. Finally, further research is needed to better understand the mechanism of action of CP-690,550 and its effects on other signaling pathways.

Synthesemethoden

The synthesis of CP-690,550 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-cyclopropyl-6-hydroxy-1(6H)-pyridazinone with ethyl chloroacetate to form 3-cyclopropyl-6-(ethoxycarbonyl)-1(6H)-pyridazinone. This intermediate is then reacted with N-(2-chloroethyl)cyclopropanesulfonamide to form CP-690,550.

Wissenschaftliche Forschungsanwendungen

CP-690,550 has been extensively researched in preclinical studies and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, CP-690,550 was found to be effective in reducing the symptoms of rheumatoid arthritis and improving the physical function of patients. It has also shown promising results in the treatment of psoriasis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c16-12-6-5-11(9-1-2-9)14-15(12)8-7-13-19(17,18)10-3-4-10/h5-6,9-10,13H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHZEDIITCGDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.